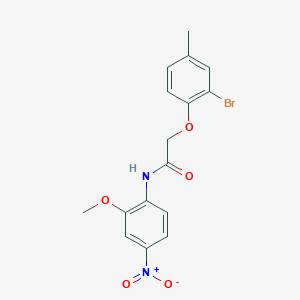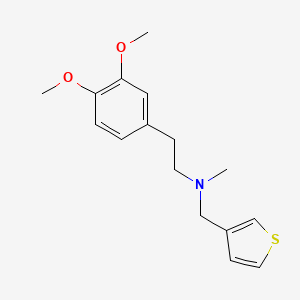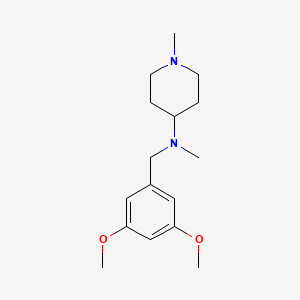
2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is also known as Bromoxynil octanoate and is a widely used herbicide.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex in the chloroplasts of the plant cells, resulting in the disruption of electron transport and the generation of reactive oxygen species. This leads to the death of the plant cells.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound can cause adverse effects on human health. The compound has been found to be toxic to the liver and kidneys and can also cause skin and eye irritation. Long-term exposure to the compound can also lead to the development of certain cancers.
Advantages and Limitations for Lab Experiments
The compound has been widely used in laboratory experiments due to its herbicidal properties. It is a potent inhibitor of photosynthesis and can be used to study the effects of photosynthesis inhibition on plant growth and development. However, the toxic nature of the compound limits its use in certain experiments.
Future Directions
There are several future directions for the research on 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One potential direction is the development of safer and more effective herbicides based on the structure of the compound. Another direction is the study of the compound's potential in the treatment of diseases such as cancer and Alzheimer's disease. Further research is also needed to understand the mechanisms underlying the compound's toxicity and to develop strategies to mitigate its adverse effects on human health and the environment.
Conclusion:
This compound is a compound that has gained significant attention due to its potential applications in various fields. While the compound has shown promising results in the treatment of certain diseases and as a herbicide, its toxic nature limits its use in certain experiments. Further research is needed to fully understand the compound's potential and to develop safer and more effective alternatives.
Synthesis Methods
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the reaction of 2-bromo-4-methylphenol with 2-methoxy-4-nitroaniline in the presence of acetic anhydride and acetic acid. The resulting compound is then treated with octanoyl chloride to obtain the final product.
Scientific Research Applications
The compound has been extensively studied for its herbicidal properties. It is used to control various weed species in crops such as cotton, maize, and soybean. Apart from its herbicidal properties, the compound has also shown potential in the treatment of certain diseases such as cancer and Alzheimer's disease.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10-3-6-14(12(17)7-10)24-9-16(20)18-13-5-4-11(19(21)22)8-15(13)23-2/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPLJVWYTULIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)

![5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4982558.png)

![propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4982571.png)


![{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4982586.png)

![N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4982602.png)
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4982615.png)

![4-[(4-methyl-1-piperazinyl)carbonyl]phenyl 1-piperidinesulfinate](/img/structure/B4982629.png)
![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982636.png)
